molecular formula C7H6F3N3O B7722598 N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No.: B7722598
M. Wt: 205.14 g/mol
InChI Key: TWNDDLQXEIPJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide (CAS: 175204-85-0) is a pyridine-based compound with the molecular formula C₇H₆F₃N₃O and a molecular weight of 281.23 g/mol . It is also referred to as 4-(trifluoromethyl)pyridine-3-carboxamide oxime, highlighting its structural features: a pyridine ring substituted with a trifluoromethyl group at position 4 and a hydroxyamidine moiety at position 2.

Properties

IUPAC Name

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13-14/h1-3,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNDDLQXEIPJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-85-0
Record name N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 175204-85-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Amidoxime Formation from Nitrile Precursors

The most widely reported method involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with hydroxylamine under basic conditions. This two-step process begins with the synthesis of the nitrile precursor, followed by its conversion to the target amidoxime.

Reaction Mechanism :
The nitrile group undergoes nucleophilic addition with hydroxylamine (NH2_2OH), forming an intermediate hydroxyimidamide, which tautomerizes to the stable amidoxime structure. The general reaction is:

R-CN + NH2OHR-C(=N-OH)-NH2\text{R-CN + NH}2\text{OH} \rightarrow \text{R-C(=N-OH)-NH}2

Procedure :

  • Precursor Synthesis :

    • 3-Cyano-4-(trifluoromethyl)pyridine is synthesized via trifluoromethylation of 4-halopyridine-3-carbonitriles (e.g., 4-chloro or 4-bromo derivatives) using copper(I)-mediated cross-coupling with trifluoromethylating agents (e.g., CF3_3SiMe3_3).

    • Alternative routes include direct cyanation of 4-(trifluoromethyl)pyridine derivatives via Rosenmund-von Braun reaction.

  • Amidoxime Formation :

    • A suspension of 3-cyano-4-(trifluoromethyl)pyridine (1.0 equiv) in methanol is treated with hydroxylamine hydrochloride (1.2 equiv) and potassium hydroxide (1.1 equiv) at 0–5°C.

    • The mixture is stirred at room temperature for 1 hour, then refluxed for 2–4 hours.

    • The product precipitates upon cooling and is isolated via filtration, yielding this compound as a white solid (85–92% yield).

Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
SolventMethanolMaximizes solubility of intermediates
TemperatureReflux (64.7°C)Accelerates reaction kinetics
Molar Ratio (NH2_2OH : Nitrile)1.2 : 1Prevents over-addition
BaseKOH (1.1 equiv)Neutralizes HCl, drives reaction forward

Industrial-Scale Production Considerations

Large-Batch Synthesis

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • In Situ Generation of Hydroxylamine : Avoids handling hazardous NH2_2OH·HCl by generating hydroxylamine from ammonium persulfate and sodium bisulfite.

  • Crystallization Optimization : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity with 78% recovery.

Economic Metrics :

MetricLaboratory ScaleIndustrial Scale
Raw Material Cost$12.50/g$3.20/g
Energy Consumption120 kWh/kg45 kWh/kg
Waste Generation8.2 kg/kg1.5 kg/kg

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Critical bands confirm functional groups:

  • N–H Stretch : 3323–3469 cm1^{-1} (amide NH2_2)

  • C=N–O : 1617–1668 cm1^{-1} (amidoxime)

  • C–F : 1120–1160 cm1^{-1} (trifluoromethyl)

Nuclear Magnetic Resonance (NMR)

1^1H NMR (DMSO-d6_6, 400 MHz) :

  • δ 7.34 (d, J = 2.4 Hz, 1H, H-5 pyridine)

  • δ 6.79 (d, J = 2.4 Hz, 1H, H-3 pyridine)

  • δ 10.63 (s, 1H, OH)

13^{13}C NMR (DMSO-d6_6, 101 MHz) :

  • 158.2 ppm (C=NO)

  • 124.8 ppm (q, 1JCF^1J_{C-F} = 272 Hz, CF3_3)

  • 111.9 ppm (pyridine C-2)

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 60% while maintaining 88% yield. This method is particularly advantageous for high-throughput screening.

Solid-Phase Synthesis

Immobilization of the nitrile precursor on Wang resin enables automated synthesis with 94% purity after cleavage (TFA/CH2_2Cl2_2).

Challenges and Solutions in Synthesis

ChallengeMitigation Strategy
Hydroxylamine instabilityUse freshly prepared NH2_2OH solutions
Trifluoromethyl group hydrolysisMaintain pH > 8 during reaction
Byproduct formation (e.g., nitriles)Add NaHSO3_3 to quench excess NH2_2OH

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Conventional Batch8598Moderate
Continuous Flow9299High
Microwave8897Low

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.52 g/cm³
  • Melting Point : 183–185°C
  • Boiling Point : 361.9°C at 760 mmHg
  • Refractive Index : 1.477
  • Vapor Pressure : 0.00391 mmHg at 25°C .

Safety : The compound is classified under hazard code Xi (Irritant), with risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) .

Biological Relevance: It exhibits notable bioactivity, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with binding affinities comparable to the standard drug galantamine . Additionally, it has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties in preliminary studies .

Comparison with Similar Compounds

Structural Analogs

Pyridine-3-Carboximidamide Derivatives

Compound Name Structure Modifications Bioactivity Reference
N-Hydroxy-N′-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide Trifluoromethyl phenyl substitution AChE/BChE inhibition (−9.3/−8 kcal/mol), antimicrobial, anti-inflammatory
3-Chloro-N-phenyl-phthalimide Chloro and phenyl substitution on phthalimide Monomer for polyimide synthesis; no direct bioactivity reported
N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboximidamide Imidazopyridine core with chloro/fluoro substituents Antiviral (HBV capsid inhibition)

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability , contributing to its enzyme inhibition efficacy .
  • Unlike 3-chloro-N-phenyl-phthalimide, which is primarily a synthetic intermediate, the hydroxyamidine group in the target compound enables direct interaction with biological targets like AChE .

Trifluoromethyl-Substituted Pyridines

Compound Name Bioactivity Binding Affinity (kcal/mol) Reference
N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide AChE/BChE inhibition, antimicrobial −9.3 (AChE), −8 (BChE)
4-Trifluoromethyl-N-(pyridin-4-ylmethyl)benzamide Radioactive metal extraction, cardiovascular applications Not reported

Key Observations :

  • The hydroxyamidine moiety in the target compound provides stronger hydrogen-bonding interactions with AChE/BChE compared to simple benzamide derivatives .

Functional Analogs

Cholinesterase Inhibitors

Compound Name Target Enzyme Binding Affinity (kcal/mol) Bioactivity Mechanism Reference
Galantamine AChE/BChE −8.2/−8.8 Competitive inhibition
This compound AChE/BChE −9.3/−8 Non-competitive inhibition via hydrophobic/π-π interactions

Key Observations :

  • The target compound shows higher AChE binding affinity (−9.3 kcal/mol) than galantamine (−8.2 kcal/mol), attributed to its trifluoromethyl group enhancing hydrophobic interactions with the enzyme’s active site .

Antimicrobial/Antioxidant Compounds

Compound Name Bioactivity IC₅₀/EC₅₀ (µg/mL) Reference
This compound Antioxidant (DPPH assay) 0.49
3,4-Dimethoxycinnamic acid Antioxidant, neuroprotective 0.09
Stigmastan-6,22-dien, 3,5-dedihydro- Antifungal 0.18

Key Observations :

  • Despite lower antioxidant potency compared to 3,4-dimethoxycinnamic acid, the target compound’s multifunctionality (enzyme inhibition + antimicrobial) makes it a promising lead for drug development .

Biological Activity

N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biochemical properties, molecular mechanisms, and research findings associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Pyridine Core : Imparts unique electronic properties that facilitate interactions with biomolecules.
  • Carboximidamide Functionality : May contribute to its ability to act as an enzyme inhibitor.

The molecular formula for this compound is C8H7F3N4OC_8H_7F_3N_4O, which indicates the presence of trifluoromethyl and hydroxyl groups that are crucial for its biological activity.

2.1 Solubility and Stability

The presence of the trifluoromethyl group significantly influences the solubility and stability of the compound in various solvents, which is essential for its bioavailability in biological systems.

2.2 Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, potentially acting as an enzyme inhibitor. This interaction is facilitated by hydrogen bonding due to the hydroxyl group, which can form stable complexes with target enzymes .

3.1 Anticancer Potential

Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation with IC50 values in the low micromolar range. Notably, it showed a strong inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells while having a lesser effect on non-cancerous MCF10A cells, indicating selectivity .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Matrix Metalloproteinases (MMPs) : It has been observed to inhibit MMP-2 and MMP-9, which are involved in cancer metastasis .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, evidenced by increased caspase activity in treated samples .

4.1 In Vivo Studies

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in lung metastasis compared to control groups . This suggests potential for therapeutic applications in cancer treatment.

4.2 Comparative Studies

A comparative analysis with other known compounds revealed that this compound had superior efficacy against certain cancer types when compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

5. Data Table: Biological Activity Summary

Biological Activity IC50 (μM) Cell Line Mechanism
Anticancer Activity0.126MDA-MB-231Inhibition of proliferation
MMP Inhibition--Inhibition of MMP-2 and MMP-9
Apoptosis Induction-MDA-MB-231Increased caspase activity

6. Conclusion

This compound shows promising biological activity, particularly in anticancer applications. Its unique structural features contribute to its interactions with biomolecules, leading to significant therapeutic potential. Further research is warranted to explore its full capabilities and possible applications in drug development.

Q & A

Q. Reactivity Comparison Table

Reaction TypeSubstrateYield (%)
Suzuki Coupling4-CF₃-Pyridine Derivative65
Buchwald-Hartwig4-CF₃-Pyridine Derivative38

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate its potential antimicrobial or anticancer activity? A:

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC₅₀ values compared to fluconazole .
  • Anticancer : MTT assay on HeLa cells, using 48h exposure. Preliminary data show IC₅₀ = 12 μM, linked to ROS generation via the N–OH moiety .

Q. Biological Activity Table

AssayTargetIC₅₀ / MIC (μM)
MTT (HeLa)Cancer Cell Viability12
MIC (S. aureus)Bacterial Growth25

Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported solubility or bioactivity data? A: Discrepancies arise from solvent polarity (e.g., solubility in DMSO: 50 mg/mL vs. 30 mg/mL in DMF) and assay protocols. Mitigation strategies:

  • Standardize DMSO stock concentrations (≤1% v/v in cell assays).
  • Validate bioactivity using orthogonal assays (e.g., ATP-luciferase vs. MTT) .

Computational Modeling

Q: Which quantum mechanical methods predict its interaction with biological targets (e.g., enzymes)? A: DFT (B3LYP/6-311+G**) models electrostatic potential maps, highlighting nucleophilic regions at the N–OH group. Molecular docking (AutoDock Vina) against CYP450 isoforms predicts binding affinities (ΔG = –8.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.